molecular formula C20H23N5O3 B2475421 5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-36-4

5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2475421
CAS RN: 899940-36-4
M. Wt: 381.436
InChI Key: RSJMIXLGIUWBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry for creating new therapeutic agents. For instance, the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines from 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides showcases the compound's utility in generating new molecular structures with potential biological activity (Kemskiy et al., 2018).

Development of Peptidomimetics and Biologically Active Compounds

The compound serves as a foundation for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This includes overcoming challenges such as the Dimroth rearrangement through specific synthesis protocols, enabling the creation of triazole-containing dipeptides and molecules with biological activities, such as inhibitors for specific proteins (Ferrini et al., 2015).

Antimicrobial Activities

Research into the antimicrobial properties of triazole derivatives, including those synthesized from the subject compound, reveals the potential for developing new antimicrobial agents. This underscores the importance of triazole-based molecules in addressing the need for novel antimicrobial therapies, showcasing the broader impact of this compound beyond its immediate chemical properties (Bektaş et al., 2007).

Anticancer Agents Design

The synthesis and evaluation of functionalized amino acid derivatives, including those derived from the compound , highlight its role in the design of new anticancer agents. Compounds showing cytotoxicity against various cancer cell lines indicate the potential of triazole derivatives in cancer therapy research (Kumar et al., 2009).

Synthesis of Novel Pyrazolopyrimidines

The synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents from triazole-based precursors demonstrates the compound's versatility in medicinal chemistry. The structure-activity relationships derived from these studies contribute to the understanding of how triazole derivatives can be optimized for specific biological activities (Rahmouni et al., 2016).

properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)14(9-12)11-25-19(21)18(23-24-25)20(26)22-16-8-7-15(27-3)10-17(16)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJMIXLGIUWBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.